Pyridine-2-aldoxime
Overview
Description
Pyridine-2-aldoxime is a chemical compound belonging to the oxime family. It is characterized by the presence of a pyridine ring substituted with an aldoxime group at the second position. This compound is known for its ability to reactivate acetylcholinesterase, an enzyme inhibited by organophosphate compounds, making it a valuable antidote for organophosphate poisoning .
Mechanism of Action
Target of Action
The primary target of Pyridine-2-aldoxime, also known as Pralidoxime, is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
Pralidoxime acts as an antidote to organophosphate pesticides and chemicals . Organophosphates bind to the esteratic site of AChE, initially causing reversible inactivation of the enzyme . Pralidoxime reactivates AChE by cleaving the phosphate-ester bond formed between the organophosphate and AChE . This reactivation process allows the destruction of accumulated acetylcholine to proceed, and neuromuscular junctions to function normally again .
Biochemical Pathways
The biochemical pathway primarily affected by this compound involves the reactivation of AChE, which has been inactivated by organophosphates . This reactivation allows the breakdown of accumulated acetylcholine, thereby restoring normal function at neuromuscular junctions .
Pharmacokinetics
It is known that the compound is typically administered intravenously
Result of Action
The primary result of this compound’s action is the reactivation of AChE, which has been inactivated by organophosphates . This reactivation allows the breakdown of accumulated acetylcholine, thereby restoring normal function at neuromuscular junctions . This is particularly important in cases of organophosphate poisoning, where the function of AChE is compromised .
Action Environment
It is known that the compound is typically used in cases of organophosphate poisoning , suggesting that its efficacy may be influenced by the presence and concentration of organophosphates
Biochemical Analysis
Biochemical Properties
Pyridine-2-aldoxime interacts with various enzymes and proteins. It is known to have inhibitory activity against prolyl-4-hydroxylase . This enzyme plays a crucial role in the hydroxylation of proline, a critical step in the formation of stable collagen molecules. By inhibiting this enzyme, this compound can potentially influence collagen synthesis and stability.
Cellular Effects
The cellular effects of this compound are not fully understood. It is known that the compound can influence cell function by interacting with various enzymes and proteins. For instance, its inhibitory activity against prolyl-4-hydroxylase could potentially affect collagen synthesis, thereby influencing cell structure and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as prolyl-4-hydroxylase. By inhibiting this enzyme, this compound can potentially influence the hydroxylation of proline, a critical step in the formation of stable collagen molecules .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2-aldoxime can be synthesized through the reaction of pyridine-2-carboxaldehyde with hydroxylamine. The reaction typically occurs in methanol or ethanol, with hydroxylamine hydrochloride as the reagent . The resulting product is then purified through crystallization or other suitable methods.
Industrial Production Methods: In industrial settings, this compound is produced by treating pyridine-2-carboxaldehyde with hydroxylamine under controlled conditions. The reaction is often carried out in large reactors with precise temperature and pH control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2-aldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.
Reduction: Reduction of this compound can yield pyridine-2-methanol.
Substitution: It can participate in nucleophilic substitution reactions, forming quaternary salts when reacted with alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Alkyl halides such as methyl iodide are used under neutral or basic conditions.
Major Products Formed:
Oxidation: Pyridine-2-carboxylic acid.
Reduction: Pyridine-2-methanol.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Pyridine-2-aldoxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a reactivator of acetylcholinesterase, making it crucial in studies related to nerve agents and pesticides.
Comparison with Similar Compounds
Obidoxime: Another oxime compound used for reactivating acetylcholinesterase inhibited by organophosphates.
Uniqueness: Pyridine-2-aldoxime is unique due to its specific binding affinity and reactivation efficiency for acetylcholinesterase. While similar compounds like pralidoxime and obidoxime share this property, this compound’s structural simplicity and ease of synthesis make it a preferred choice in certain applications .
Properties
IUPAC Name |
(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFJSAGADRTKCI-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | syn-Pyridin-2-aldoxime | |
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CAS No. |
873-69-8, 1193-96-0 | |
Record name | Pyridine-2-aldoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine-2-aldoxime, (E)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193960 | |
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Record name | Pyridine-2-aldoxime | |
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Record name | Pyridine-2-carbaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
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Record name | syn-2-Pyridinealdoxime | |
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Record name | PYRIDINE-2-ALDOXIME, (E)- | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WFO9N5MQE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pyridine-2-aldoxime?
A1: this compound functions as an antidote for poisoning by organophosphate compounds, such as insecticides and nerve agents. It acts by reactivating the enzyme acetylcholinesterase (AChE), which is crucial for nerve impulse transmission. Organophosphates inhibit AChE by binding to its active site, leading to an accumulation of acetylcholine and subsequent disruption of nerve function. This compound, being a strong nucleophile, binds to the phosphorus atom of the organophosphate-AChE complex, displacing the organophosphate and restoring the enzyme's activity. []
Q2: How does the reactivation of acetylcholinesterase by this compound manifest in vivo?
A2: Reactivation of acetylcholinesterase by this compound leads to a reduction in the levels of acetylcholine at the neuromuscular junctions and other cholinergic synapses. This alleviates the symptoms of organophosphate poisoning, which can include muscle weakness, paralysis, respiratory failure, and seizures. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C6H6N2O, and its molecular weight is 122.12 g/mol.
Q4: What spectroscopic techniques are used to characterize this compound?
A4: Common spectroscopic techniques employed for characterizing this compound and its metal complexes include:
- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule, particularly the characteristic stretching frequencies of C=N, N-O, and O-H bonds. [, , ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps determine the electronic transitions within the molecule and is useful in studying the formation and properties of metal complexes. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding in this compound and its derivatives. []
Q5: Does this compound exhibit any catalytic properties?
A5: The provided research primarily focuses on this compound's role as an organophosphate antidote. While it acts to reactivate an enzyme, this action is generally considered stoichiometric rather than catalytic. There is no evidence suggesting catalytic applications of this compound in the given research.
Q6: Have computational chemistry methods been applied to this compound research?
A6: Yes, computational techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) have been used to study the electronic structures and spectroscopic properties of this compound complexes, particularly with rhenium(I) tricarbonyl. []
Q7: How does modifying the structure of this compound affect its activity?
A7: Research indicates that structural modifications to this compound can significantly impact its AChE reactivating potency. For example:
- Quaternization: Converting this compound to its quaternary ammonium salt, like the methiodide (2-PAM), significantly enhances its ability to penetrate the blood-brain barrier and reactivate AChE in the central nervous system. [, , ]
- Oxime Group Position: The position of the hydroxyiminomethyl group on the pyridine ring influences activity. This compound methiodide is considerably more potent than the 4-isomer. []
- Substitutions: Introducing various substituents on the pyridine ring or the oxime group can alter the compound's lipophilicity, steric hindrance, and electronic properties, thereby affecting its binding affinity to the inhibited AChE and its reactivation kinetics. [, , ]
Q8: What are some formulation strategies to enhance the bioavailability of this compound?
A8: Research highlights the use of transdermal delivery systems, such as transfersomes, to improve the bioavailability and effectiveness of this compound. These systems encapsulate the drug within lipid vesicles, facilitating its penetration through the skin and into the bloodstream. []
Q9: Are there specific SHE regulations regarding the handling and use of this compound?
A9: While the provided research doesn't explicitly detail specific SHE regulations, as a potent pharmaceutical, handling this compound necessitates standard safety precautions, including appropriate personal protective equipment, proper ventilation, and adherence to safe handling and disposal protocols.
Q10: How is this compound metabolized and excreted from the body?
A10: While specific details regarding this compound metabolism weren't provided, studies suggest that a significant portion is excreted unchanged in the urine. []
Q11: What in vivo models have been used to evaluate the efficacy of this compound in organophosphate poisoning?
A11: Research demonstrates the use of rodent models, such as mice and rats, to assess the efficacy of this compound in counteracting organophosphate poisoning. These studies typically involve administering a lethal dose of an organophosphate followed by treatment with this compound, with survival rates and AChE reactivation levels being key efficacy endpoints. [, , , ]
Q12: Has this compound been tested in human clinical trials for organophosphate poisoning?
A12: Yes, this compound, particularly its methiodide salt (2-PAM), has been used clinically for decades as an antidote for organophosphate poisoning in humans. Early clinical studies demonstrated its effectiveness in reactivating AChE and reversing the toxic effects of organophosphate insecticides. [, ]
Q13: What are the known toxicological effects of this compound?
A13: While generally considered safe and well-tolerated as an antidote, this compound, particularly at high doses, can produce side effects such as dizziness, blurred vision, headache, and nausea. []
Q14: Are there any specific drug delivery strategies employed to target this compound to the central nervous system?
A14: The development of quaternary ammonium salts of this compound, such as the methiodide (2-PAM), represents a drug delivery strategy to enhance its penetration across the blood-brain barrier and reach the central nervous system. [, , ] Additionally, research highlights the exploration of transdermal delivery systems, like transfersomes, for improved bioavailability and sustained drug release. []
Q15: Are there any specific biomarkers used to monitor the effectiveness of this compound treatment?
A15: Blood cholinesterase activity is a key biomarker used to assess both the severity of organophosphate poisoning and the effectiveness of this compound therapy. [, , ] Reactivation of cholinesterase following this compound administration indicates successful antidote activity.
Q16: What analytical techniques are used to quantify this compound in biological samples?
A16: Several analytical techniques can be used to quantify this compound in biological samples, including:
- High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies different components within a mixture based on their interactions with a stationary phase and a mobile phase. []
- Electrochemical Methods: Techniques like voltammetry, particularly square wave voltammetry, utilize the electrochemical properties of this compound for its detection and quantification. [, , ]
- Alternatives and Substitutes: Research continues to explore alternative or improved AChE reactivators with enhanced efficacy, safety profiles, and broader-spectrum activity against various organophosphates. []
Q17: When was this compound first synthesized and recognized for its antidotal properties?
A17: this compound was first synthesized in the mid-20th century, and its potential as an antidote for organophosphate poisoning was recognized shortly thereafter. The discovery and development of this compound and related oximes marked a significant advancement in the treatment of organophosphate poisoning, offering a specific antidote to counteract the life-threatening effects of these chemicals. []
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